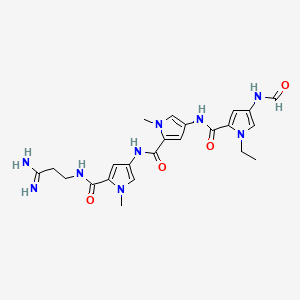
1-Homodistamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Homodistamycin A is a derivative of distamycin, a polyamide antibiotic known for its ability to bind to the minor groove of DNA. This compound is characterized by its unique structure, which allows it to interact specifically with AT-rich sequences in the DNA, making it a valuable tool in molecular biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Homodistamycin A involves multiple steps, starting with the preparation of the pyrrole units. These units are then linked together through a series of condensation reactions. The final product is obtained through purification processes such as chromatography .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species, which naturally produce distamycin. The compound is then extracted and purified using advanced techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Homodistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine, under controlled temperatures.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Applications De Recherche Scientifique
1-Homodistamycin A has a wide range of applications in scientific research:
Chemistry: Used as a DNA-binding agent to study the interactions between small molecules and DNA.
Biology: Employed in the study of gene regulation and chromatin structure.
Medicine: Investigated for its potential as an antineoplastic agent due to its ability to inhibit transcription and increase topoisomerase II activity.
Industry: Utilized in the development of fluorescent tags for double-stranded DNA
Mécanisme D'action
1-Homodistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding alters the DNA structure, inhibiting the initiation of RNA synthesis and affecting chromatin architecture. The compound’s interaction with DNA leads to the compaction of chromatin, which can inhibit transcription and induce apoptosis in certain cells .
Comparaison Avec Des Composés Similaires
1-Homodistamycin A is similar to other minor groove binders like netropsin and distamycin. it is unique due to its specific binding affinity for AT-rich sequences and its ability to induce chromatin compaction. Other similar compounds include:
Netropsin: Another minor groove binder with a preference for AT-rich sequences.
Distamycin: The parent compound of this compound, known for its DNA-binding properties
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique DNA-binding properties and ability to alter chromatin structure make it a powerful tool for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
85406-98-0 |
|---|---|
Formule moléculaire |
C23H29N9O4 |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
N-(3-amino-3-iminopropyl)-4-[[4-[(1-ethyl-4-formamidopyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N9O4/c1-4-32-12-14(27-13-33)7-19(32)23(36)29-16-9-18(31(3)11-16)22(35)28-15-8-17(30(2)10-15)21(34)26-6-5-20(24)25/h7-13H,4-6H2,1-3H3,(H3,24,25)(H,26,34)(H,27,33)(H,28,35)(H,29,36) |
Clé InChI |
QUJQOOPOPXECLL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


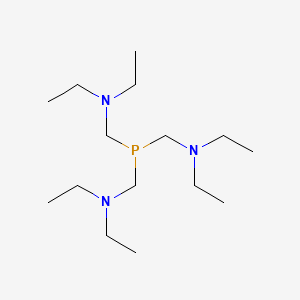
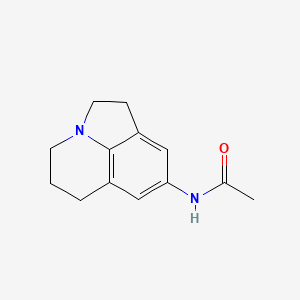
![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)



![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
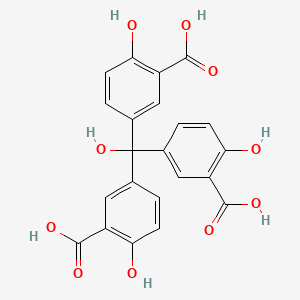
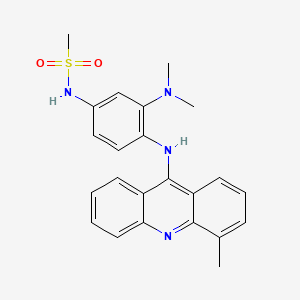
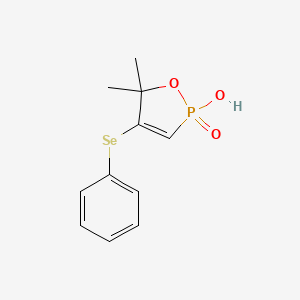
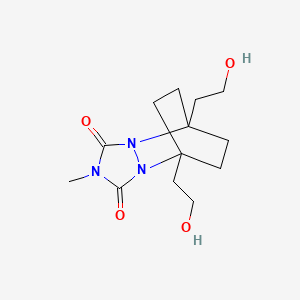
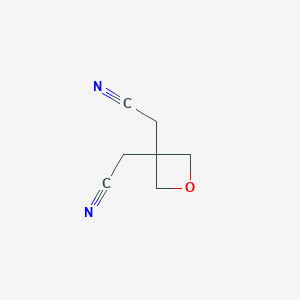
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
